molecular formula C10H16O B056846 (-)-Pulegone CAS No. 3391-90-0

(-)-Pulegone

Cat. No. B056846
CAS RN: 3391-90-0
M. Wt: 152.23 g/mol
InChI Key: NZGWDASTMWDZIW-QMMMGPOBSA-N
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Description

  • (-)-Pulegone is a naturally occurring monoterpene ketone found in the leaves and flowering tops of plants in the mint family (Lamiaceae) (Dhingra & Chopra, 2022).

Synthesis Analysis

  • An efficient procedure for the preparation of (-)-pulegone involves the use of Cerium(III) chloride heptahydrate in combination with sodium iodide (Bartoli et al., 2002).

Molecular Structure Analysis

  • The molecular structure of (-)-pulegone has been analyzed using IR-Raman-VCD spectroscopy, revealing two conformers and providing a detailed interpretation of its spectrum (Avilés-Moreno et al., 2011).

Chemical Reactions and Properties

  • (-)-Pulegone undergoes metabolism involving human liver cytochrome P-450s, leading to various metabolites and demonstrating complex enzymatic interactions (Khojasteh-Bakht et al., 1999).

Physical Properties Analysis

  • The solvent effects on the IR and VCD spectra of (-)-pulegone have been studied, showing how different solvents impact its spectral properties (Debie et al., 2008).

Chemical Properties Analysis

  • The chemical properties of (-)-pulegone, such as its anti-inflammatory activities, are influenced by its interactions with specific cellular pathways (Roy et al., 2018).

Scientific Research Applications

  • Pesticidal and Antioxidant Properties : Essential oil from pennyroyal (Mentha pulegium), containing pulegone and menthone, is effective as a biocide, impacting bacteria, fungi, yeast, insects, and more. It's considered as an alternative to conventional pesticides due to its reduced environmental impact (Domingues & Santos, 2019).

  • Toxicological Aspects : Pulegone is a hepatotoxin, and its metabolic activation leads to covalent binding to cellular proteins, associating with hepatocellular toxicity (McClanahan et al., 1989).

  • Repellent Action : Pulegone acts as an avian repellent, particularly against birds causing economic losses. It stimulates nociceptive transient receptor potential channels in avian species, suggesting its role in sensory irritation and avoidance behavior (Majikina et al., 2018).

  • Anti-inflammatory Properties : Pulegone exhibits anti-inflammatory effects by inhibiting NLRP3 inflammasome expression and reducing cytokine production in mice, offering potential therapeutic applications in inflammation-related disorders (Yang et al., 2019).

  • Pharmaceutical and Aromatherapy Applications : Pulegone has been used in flavoring agents, perfumery, and aromatherapy, also enhancing the transdermal permeability of several drug molecules (Moon et al., 2008).

  • Antihistaminic Activity : Pulegone demonstrates an antihistamine effect on the guinea-pig ileum, indicating potential applications in treating allergic reactions (Urbina et al., 1990).

  • Cardiovascular Effects : R(+)-pulegone impacts mammalian myocardium by impairing Ca²+ homeostasis and causing negative inotropism, which is significant in understanding its effects on heart function (Cerqueira et al., 2011).

  • Hepatotoxicity and Glutathione Interaction : Pulegone's hepatotoxicity involves glutathione depletion and independent pathways of activation, highlighting the need for caution in its medicinal use (Thomassen et al., 1990).

properties

IUPAC Name

(5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWDASTMWDZIW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317958
Record name (-)-Pulegone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Pulegone

CAS RN

3391-90-0
Record name (-)-Pulegone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3391-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pulegone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Pulegone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Pulegone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PULEGONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL7Z89M60H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,700
Citations
KHC Baser, N Kirimer, G Tümen - Journal of Essential Oil …, 1998 - Taylor & Francis
… This is the reason why pulegone-rich oils containing plants are often named in … pulegone as a major constituent in their respective oils. This study covers the oil compositions of pulegone…
Number of citations: 42 www.tandfonline.com
I Thorup, G Würtzen, J Carstensen, P Olsen - Toxicology letters, 1983 - Elsevier
… with pulegone and menthol, which constitute l-3% and 35-50% of peppermint oil, respectively. At one time pulegone … by pulegone (Table I). Liver cell necrosis had been demonstrated …
Number of citations: 134 www.sciencedirect.com
GW Turner, R Croteau - Plant physiology, 2004 - academic.oup.com
We present immunocytochemical localizations of four enzymes involved in p-menthane monoterpene biosynthesis in mint: the large and small subunits of peppermint (Mentha x piperita…
Number of citations: 210 academic.oup.com
M Božović, R Ragno - Molecules, 2017 - mdpi.com
Medicinal plants play an important role in the treatment of a wide range of diseases, even if their chemical constituents are not always completely recognized. Observations on their use …
Number of citations: 103 www.mdpi.com
G Flamini, PL Cioni, R Puleio, I Morelli… - … Journal Devoted to …, 1999 - Wiley Online Library
… Moreover the main constituents of the oil (limonene, menthone, pulegone, menthol) have been tested against the same microorganisms. Only pulegone showed antimicrobial activity, …
Number of citations: 158 onlinelibrary.wiley.com
DP Sousa, FFF Nóbrega, MRV Lima… - … für Naturforschung C, 2011 - degruyter.com
… of (R)-(+)-pulegone on the central nervous system was evaluated. (R)-(+)-Pulegone caused a … (+)-Pulegone also significantly increased the latency of convulsions as assessed by the …
Number of citations: 69 www.degruyter.com
SD Nelson, RH McClanahan, D Thomassen… - Xenobiotica, 1992 - Taylor & Francis
… incubations of pulegone-do and pulegone-d,. Incubations of a 50 : 50 mixture of pulegone-do and pulegone-d, were … analysis of separate incubations of pulegone-do and pulegone-d,. …
Number of citations: 39 www.tandfonline.com
SC Khojasteh-Bakht, W Chen, LL Koenigs… - Drug Metabolism and …, 1999 - ASPET
… pulegone and menthofuran. Expressed CYP2E1, CYP1A2, and CYP2C19 oxidized pulegone … metabolism of menthofuran are the same as pulegone except for the addition of CYP2A6. …
Number of citations: 132 dmd.aspetjournals.org
National Toxicology Program - … technical report series, 2011 - pubmed.ncbi.nlm.nih.gov
Several essential oils contain pulegone and are used for flavoring foods, drinks, and dental products, as fragrance agents, and in herbal medicines. Pulegone was nominated for study …
Number of citations: 48 pubmed.ncbi.nlm.nih.gov
K Skalicka-Woźniak, M Walasek - Phytochemistry Letters, 2014 - Elsevier
The present paper describes a very convenient separation method of the six terpenoids: menthol and its isomers including neomenthol, isomenthone, and menthone, as well as terpinen…
Number of citations: 53 www.sciencedirect.com

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